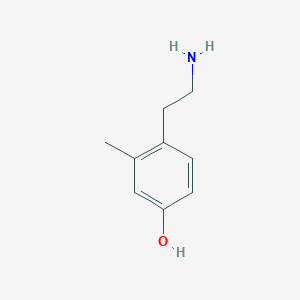![molecular formula C11H15BrN2O B13897060 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is a heterocyclic compound that contains both azetidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Pyridine: The azetidine derivative is then coupled with a brominated pyridine derivative using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids.
Aza-Michael Addition: This reaction involves the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and NH-heterocycles.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and functionalized azetidine compounds.
科学的研究の応用
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring is known to inhibit various enzymes, including human tryptase and chymase . The pyridine ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.
類似化合物との比較
Similar Compounds
- 2-(3-(azetidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic Acid Derivatives
Uniqueness
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for diverse chemical reactivity and potential therapeutic applications.
特性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
2-[3-(azetidin-1-yl)propoxy]-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-2-7-14-5-1-6-14/h3-4,9H,1-2,5-8H2 |
InChIキー |
YNDFVBDWNVBANC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CCCOC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)




![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)

![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)


